molecular formula C22H42O2 B190464 Erucic acid CAS No. 112-86-7

Erucic acid

Cat. No.: B190464
CAS No.: 112-86-7
M. Wt: 338.6 g/mol
InChI Key: DPUOLQHDNGRHBS-KTKRTIGZSA-N
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Preparation Methods

Erucic acid can be synthesized through the following methods:

    Hydrolysis of Vegetable Oils: Starting with vegetable oils or oil foots, traditional methods such as saponification (acid hydrolysis) or pressure hydrolysis yield fatty acids. This compound can then be separated from the mixture of fatty acids. For mixed fatty acids, freezing, pressing, and preliminary separation are followed by vacuum distillation to obtain relatively pure this compound.

    Fermentation and Distillation from Brassica Seeds: Fermentation and distillation processes refine this compound from Brassica seeds, resulting in mustard oil and this compound.

Chemical Reactions Analysis

Erucic acid undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reduction with hydrogen gas (H₂) and a catalyst (such as palladium on carbon) converts this compound to its corresponding alcohol.

    Substitution: this compound can undergo halogenation reactions (e.g., bromination or chlorination) to form halogenated derivatives. Major products formed from these reactions include this compound derivatives with altered functional groups.

Scientific Research Applications

Pharmaceutical Applications

Erucic acid has been investigated for its therapeutic properties, particularly in the context of neurodegenerative diseases and cancer treatment.

Neuroprotective Effects

Recent studies suggest that this compound may serve as a novel therapeutic agent for cognitive deficits. It has demonstrated potential in enhancing peroxisomal β-oxidation in rat hepatocytes while exhibiting selective toxicity towards fibroblasts from patients with peroxisomal disorders, indicating a targeted therapeutic approach .

Anticancer Activity

This compound's cytotoxic effects have been explored in various cancer cell lines:

  • In Vitro Studies : At concentrations up to 100 µM, this compound did not affect the viability of human breast cancer cell lines (MCF-7 and MDA-MB-231) but inhibited colony formation in glioma cells .
  • In Vivo Studies : Administration of low doses (5 mg daily) to mice with Ehrlich tumors extended survival compared to untreated controls. However, higher doses resulted in decreased survival, suggesting a dose-dependent relationship .

Drug Delivery Systems

This compound has been employed as a carrier for other drugs. For instance, a polymer combining this compound with sebacic acid was used to deliver 4-hydroperoxyclophosphamide effectively in glioma models, showing minimal toxicity and prolonged survival .

Cosmetic Applications

In the cosmetic industry, this compound is valued for its moisturizing properties:

  • It is incorporated into creams and lotions due to its ability to hydrate and protect the skin .
  • Its stability enhances the quality of skincare products, making it a popular ingredient in various formulations.

Industrial Applications

This compound's unique properties make it suitable for several industrial applications:

  • Lubricants : Due to its viscosity and thermal stability, this compound is used in producing lubricants that support machinery operation .
  • Fats and Oils : It constitutes a significant portion of natural rapeseed and mustard seed oils, which are utilized in food products .

Toxicological Considerations

Historically classified as toxic due to concerns over cardiotoxicity observed in animal models, recent findings suggest that when used in reasonable amounts, this compound may not pose significant risks to human health . The European Food Safety Authority has established a tolerable daily intake of 7 mg/kg body weight .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Study FocusFindingsReference
Neuroprotective EffectsEnhances β-oxidation; selective toxicity in peroxisomal disorders
Anticancer ActivityInhibits colony formation; extends survival in tumor models
Drug Delivery SystemsEffective carrier for chemotherapeutics; minimal toxicity
Cosmetic ApplicationsMoisturizing properties enhance skincare products
Industrial UsesUtilized in lubricants due to viscosity; significant component of rapeseed oil

Mechanism of Action

The exact mechanism by which erucic acid exerts its effects depends on its specific application. it is known to interact with molecular targets and pathways related to lipid metabolism, cell signaling, and membrane structure.

Comparison with Similar Compounds

Erucic acid stands out due to its unique structure and applications. Similar compounds include oleic acid (18:1ω9) and linoleic acid (18:2ω6), but this compound’s elongated carbon chain distinguishes it from these more common fatty acids.

Biological Activity

Erucic acid (C22:1, n-9) is a monounsaturated omega-9 fatty acid predominantly found in rapeseed oil and certain other plant oils. Its biological activity has been the subject of extensive research, particularly concerning its metabolic effects, toxicity, and potential therapeutic applications. This article synthesizes current findings on the biological activity of this compound, highlighting its dual nature as both beneficial and harmful depending on dosage and context.

This compound is primarily metabolized in the liver through peroxisomal β-oxidation. This pathway is crucial for the breakdown of very long-chain fatty acids (VLCFAs), including this compound itself. Studies have shown that excessive oxidation of this compound can inhibit mitochondrial fatty acid oxidation, leading to metabolic disturbances such as hepatic steatosis (fatty liver) .

Table 1: Comparison of this compound Metabolism in Different Models

ModelMechanism of ActionKey Findings
Rat LiverPeroxisomal β-oxidationIncreased malonyl-CoA; suppressed mitochondrial oxidation
Human FibroblastsSelective toxicity in peroxisomal disordersToxicity observed in fibroblasts from patients with Zellweger syndrome
Mouse Stem CellsDifferentiation stimulationPromoted osteoblast differentiation at low concentrations

Toxicological Effects

The primary concern regarding this compound is its cardiotoxicity, particularly at high levels of consumption. Research indicates that chronic exposure to elevated levels of this compound can lead to myocardial lipidosis—a condition characterized by lipid accumulation in heart tissues. This effect has been documented across various animal species, including rats, pigs, and monkeys .

Case Study: Myocardial Lipidosis in Animal Models

In a study with rats, doses ranging from 1-7 g/kg body weight per day resulted in significant myocardial lipidosis. Histopathological examinations revealed extensive lipid droplet accumulation in cardiac tissues, particularly at doses exceeding 2 g/kg body weight .

Table 2: Summary of Toxicological Findings

SpeciesDose (g/kg bw/day)Observed Effects
Rats1-7Myocardial lipidosis; increased cardiac triacylglycerols
PigsUp to 5.1Reversible myocardial lipidosis observed
MonkeysHigh dosesCardiac damage similar to that seen in rats

Therapeutic Applications

Despite its toxic potential, this compound has therapeutic applications, particularly in the treatment of specific metabolic disorders such as Adrenoleukodystrophy (ALD). Lorenzo's oil, a mixture containing this compound and oleic acid, has been used clinically to reduce levels of very long-chain fatty acids in ALD patients. Clinical trials have shown that this compound therapy can effectively decrease serum levels of VLCFAs within a few months .

Table 3: Clinical Outcomes of this compound Therapy

StudyPatient GroupTreatment DetailsOutcome
Kickler et al., 1996ALD PatientsLorenzo's oil (37.5-60 mL/day)Decrease in VLCFA levels; thrombocytopenia reported
Zinkham et al., 1993ALD PatientsVaried doses of Lorenzo's oilThrombocytopenia observed; increased bleeding time noted

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for quantifying erucic acid in plant samples, and how do researchers validate their accuracy?

  • Methodological Answer : Gas chromatography (GC) is widely used due to its precision in separating and quantifying fatty acids. Validation includes calibration with certified reference materials, repeated measurements to assess reproducibility (e.g., standard deviations reported in GC analyses ), and cross-validation with techniques like HPLC or mass spectrometry. For example, studies on Brassica species used GC to measure this compound content in single seeds, achieving a mean standard deviation of 0.17% for LEAR varieties .

Q. How can researchers ensure reproducibility in this compound extraction protocols?

  • Methodological Answer : Detailed documentation of solvent systems (e.g., hexane-isopropanol mixtures), extraction times, and temperature conditions is critical. Protocols should align with established methods, such as those outlined in the Journal of Agricultural and Food Chemistry, and include purity checks via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) . Replicability is enhanced by providing raw data and step-by-step protocols in supplementary materials .

Q. What statistical approaches are appropriate for analyzing variability in this compound content across plant populations?

  • Methodological Answer : Descriptive statistics (mean, SD) and ANOVA are foundational for comparing groups. For field studies, non-parametric tests like Kruskal-Wallis may address non-normal distributions. Evidence from gene flow studies used linear regression (y = mx + b) to correlate this compound content with outcrossing rates, validated by nearest-neighbor interpolation and Rayleigh’s test for wind-direction analysis .

Advanced Research Questions

Q. How can conflicting data on this compound toxicity thresholds be resolved across in vitro and in vivo studies?

  • Methodological Answer : Systematic reviews with meta-analysis should be conducted, adjusting for variables like species-specific metabolism, dosage units (e.g., % of diet vs. mg/kg), and study duration. Researchers must critically evaluate methodological limitations (e.g., cell line selection in vitro vs. whole-organism responses) and prioritize studies adhering to OECD guidelines for toxicity testing .

Q. What experimental designs minimize confounding factors in field studies assessing gene flow impacts on this compound levels?

  • Methodological Answer : Randomized block designs with controlled isolation distances (e.g., 10–100 m between HEAR and LEAR plots) can reduce environmental variability. Wind patterns should be monitored continuously using anemometers, with data analyzed via Rayleigh’s test to identify predominant pollen dispersal directions . Hybridization rates are quantified using GC-based this compound thresholds (e.g., >25% indicates F1 hybrids) .

Q. How can computational models improve predictions of this compound biosynthesis regulation in novel transgenic crops?

  • Methodological Answer : Genome-scale metabolic models (GEMs) integrating transcriptomic and proteomic data can identify rate-limiting enzymes (e.g., FAE1 elongase). Validation requires knockout mutants and HPLC-based fatty acid profiling. Researchers should reference existing models for Arabidopsis thaliana and adapt them to crop-specific pathways .

Q. What strategies address discrepancies in this compound oxidation kinetics reported in lipid peroxidation studies?

  • Methodological Answer : Standardize experimental conditions (e.g., pH, temperature, oxidant concentration) and use electron paramagnetic resonance (EPR) to detect radical intermediates. Comparative studies should include positive controls (e.g., linoleic acid) and normalize results to double-bond positions in this compound’s structure .

Q. Data Presentation and Interpretation

Table 1 : Example Data from this compound Hybridization Studies

Hybrid CombinationMean this compound (%)Standard DeviationSample Size (Seeds)
Maalupus × Taurus (F1)33.63.08500
Marcantus × Taurus (F1)34.51.41500
Eraton × Taurus (F1)33.75.46500
Taurus (LEAR Control)0.110.17500

Q. Key Considerations for Research Design

  • Feasibility : Align objectives with available resources (e.g., GC access, field plot sizes) .
  • Ethics : Ensure compliance with biosafety regulations for transgenic crops .
  • Novelty : Address gaps such as this compound’s role in membrane lipid remodeling under stress .

Properties

IUPAC Name

(Z)-docos-13-enoic acid
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InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9-
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InChI Key

DPUOLQHDNGRHBS-KTKRTIGZSA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)O
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O
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Molecular Formula

C22H42O2
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Related CAS

63541-50-4
Record name 13-Docosenoic acid, (13Z)-, dimer
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DSSTOX Substance ID

DTXSID8026931
Record name Erucic acid
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Molecular Weight

338.6 g/mol
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Physical Description

Liquid; Other Solid; Pellets or Large Crystals, Solid; mp = 33.8 deg C; [Merck Index] Fine white crystals; [MSDSonline], Liquid
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Boiling Point

265 °C at 15 mm Hg, Iodine value 74.98; neutralization value 165.72; bp: 381.5 °C (decomp) at 760 mm hg; 358.8 °C at 400 mm Hg; 314.4 °C at 100 mm Hg; 206.7 °C at 1.0 mm Hg
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Solubility

Soluble in ethanol, carbon tetrachloride; very soluble in ethyl ether, methanol, Insol in water; about 175 g dissolve in 100 ml ethanol; about 160 g dissolve in 100 ml methanol; very sol in ether
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Density

0.860 at 55 °C/4 °C
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Vapor Pressure

0.00000115 [mmHg]
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Mechanism of Action

An erucic acid mitochondrial metabolite inhibits mitochondrial oxidn of other fatty acids, esp in heart. Would explain accum of triglycerides in heart of rats fed rapeseed oil containing erucic acid., The effects of erucic acid on the oxygen uptake of heart and liver mitochondria of young was studied by providing the carnitine ester of erucic acid (in comparison to palmitylcarnitine). The presence of erucylcarnitine caused a significant inhibition of the mitochondrial oxidation of palmitylcarnitine. These findings suggest that a mitochondrial metabolite of erucic acid inhibits the mitochondrial oxidation of other fatty acids, especially in the heart, and that this causes the accumulation of triglycerides in the hearts of rats fed rapeseed oil. /Erucylcarnitine/, The effects of high erucic acid rapeseed oil (HER) on fatty acid oxidation in rat liver compared with low erucic acid rapeseed oil (LER) were studied. The results showed that feeding HER to rats led to a decr in the hepatic oxidation capacity of palmitic acid and the liver weight positively correlated with the content of erucic acid in diets and with the length of HER feeding period. The inhibitory action of HER on the oxidation of long-chain fatty acids probably resulted from the incorporation of erucic acid into mitochondrial membranes, interfering the fatty acyl-CoA transferring system on the membranes, but not from the beta-oxidation enzyme system in mitochondria being directly inhibited.
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Color/Form

Needles from alcohol

CAS No.

112-86-7
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Melting Point

33.8 °C, 33.5 °C
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Retrosynthesis Analysis

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